molecular formula C14H16Cl2O4 B15290383 Ethyl(4-butyry-2,3-dichloro)phenoxyacetate

Ethyl(4-butyry-2,3-dichloro)phenoxyacetate

Cat. No.: B15290383
M. Wt: 319.2 g/mol
InChI Key: PBVGBFWAEFWKMK-UHFFFAOYSA-N
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Description

Ethyl(4-butyry-2,3-dichloro)phenoxyacetate is an organic compound with the molecular formula C14H16Cl2O4. It is a derivative of phenoxyacetic acid and is characterized by the presence of butyryl and dichloro substituents on the phenoxy ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl(4-butyry-2,3-dichloro)phenoxyacetate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl(4-butyry-2,3-dichloro)phenoxyacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

Ethyl(4-butyry-2,3-dichloro)phenoxyacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl(4-butyry-2,3-dichloro)phenoxyacetate involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to interact with enzymes and receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-butyryl-2,3-dichlorophenoxy)acetate: A closely related compound with similar chemical properties and applications.

    2,3-Dichloro-4-butyrylphenoxyacetic acid: Another derivative with comparable uses in research and industry.

Uniqueness

Ethyl(4-butyry-2,3-dichloro)phenoxyacetate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of butyryl and dichloro groups makes it particularly useful in certain synthetic and research applications, distinguishing it from other phenoxyacetic acid derivatives.

Properties

Molecular Formula

C14H16Cl2O4

Molecular Weight

319.2 g/mol

IUPAC Name

ethyl 2-(4-butanoyl-2,3-dichlorophenoxy)acetate

InChI

InChI=1S/C14H16Cl2O4/c1-3-5-10(17)9-6-7-11(14(16)13(9)15)20-8-12(18)19-4-2/h6-7H,3-5,8H2,1-2H3

InChI Key

PBVGBFWAEFWKMK-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=C(C(=C(C=C1)OCC(=O)OCC)Cl)Cl

Origin of Product

United States

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